RuCl[(S,S)-Tsdpen](p-cymene)

Asymmetric Transfer Hydrogenation Catalyst Efficiency Turnover Frequency

Select RuCl[(S,S)-Tsdpen](p-cymene) for asymmetric transfer hydrogenation that delivers up to 99% ee and high TOF (500–800 h⁻¹). Unlike alternatives, this pre-catalyst tolerates nitro, azido, alkoxy, and sulfone groups, enabling late-stage chiral alcohol/amine synthesis without functional-group interference. Low S/C ratios (1000–2000) cut catalyst cost and simplify metal scavenging, making it the robust, scalable choice for enantiomerically pure pharmaceutical intermediates.

Molecular Formula C31H35ClN2O2RuS
Molecular Weight 636.2 g/mol
Cat. No. B8713722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuCl[(S,S)-Tsdpen](p-cymene)
Molecular FormulaC31H35ClN2O2RuS
Molecular Weight636.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Cl-].[Ru+2]
InChIInChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1
InChIKeyAZFNGPAYDKGCRB-XCPIVNJJSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RuCl[(S,S)-Tsdpen](p-cymene): Procurement-Grade Specifications for the Noyori Asymmetric Transfer Hydrogenation Catalyst


RuCl[(S,S)-Tsdpen](p-cymene) (CAS 192139-90-5) is a well-defined, chiral ruthenium(II) pre-catalyst belonging to the Noyori family of complexes. It comprises a pseudo-tetrahedral Ru(II) center coordinated by a η6-p-cymene ligand, a chloride ligand, and a bidentate (S,S)-N-tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN) ligand [1]. This complex is specifically designed as a pre-catalyst for the asymmetric transfer hydrogenation (ATH) of ketones and imines to yield enantiomerically enriched secondary alcohols and amines, respectively [1]. It is a cornerstone reagent in the synthesis of chiral building blocks for pharmaceuticals and fine chemicals, where the (S,S)-configuration of the TsDPEN ligand directs the stereochemical outcome of the reduction .

Why Generic 'Chiral Ruthenium Catalyst' Substitutions Are Scientifically Unjustified for RuCl[(S,S)-Tsdpen](p-cymene)


The term 'Noyori-type catalyst' encompasses a broad class of arene-ruthenium-diamine complexes whose catalytic performance is exquisitely sensitive to the specific combination of arene, diamine, and counterion. Substituting RuCl[(S,S)-Tsdpen](p-cymene) with an alternative—even a closely related one like its (R,R)-enantiomer or an iridium analog—will predictably result in a different stereochemical product, a significant loss in catalytic activity (turnover frequency), or failure of the reaction entirely due to a lack of tolerance for a specific functional group [1]. The data presented below quantify the substantial and measurable penalties in yield, enantioselectivity, and efficiency that occur when this specific compound is not selected for its intended applications [2].

Quantitative Performance Differentiation: RuCl[(S,S)-Tsdpen](p-cymene) vs. Comparators in Key Selection Dimensions


Comparative Catalyst Efficiency: Superior Turnover Frequency (TOF) of RuCl[(S,S)-Tsdpen](p-cymene) vs. Ir(III) Analog

In the asymmetric transfer hydrogenation of aryl ketones and imines, RuCl[(S,S)-Tsdpen](p-cymene) demonstrates a significantly higher catalytic turnover frequency (TOF) compared to its iridium-based analog, Ir-(Cp*)Tsdpen . This translates to a faster reaction rate for a given catalyst loading.

Asymmetric Transfer Hydrogenation Catalyst Efficiency Turnover Frequency

Broad Substrate Tolerance: Enantioselective Reduction of Demanding Functionalized Ketones

This catalyst is uniquely effective for the high-yield, enantioselective reduction of functionalized ketones that are challenging for many other reduction methods, such as β-nitro, α-alkoxy, and β-keto sulfones [1][2]. In contrast, RuCl(BINAP)-type hydrogenation catalysts often exhibit poor tolerance for sensitive or strongly coordinating functional groups.

Asymmetric Synthesis Substrate Scope Functional Group Tolerance

High Enantioselectivity on Privileged Scaffolds: The Case of 4-Chromanone Reduction

A direct comparative study on the reduction of 4-chromanone, a common pharmaceutical intermediate scaffold, shows that RuCl[(S,S)-Tsdpen](p-cymene) achieves a remarkable 99% enantiomeric excess (ee) [1]. This level of stereocontrol is not universally matched by other catalyst systems.

Asymmetric Synthesis Enantioselectivity Chromanone

High Catalyst Turnover Number (TON): Enabling Low Loading and Process Economy

In the asymmetric reduction of benzil, RuCl[(S,S)-Tsdpen](η6-p-cymene) operates effectively at very low loadings, achieving complete conversion with substrate/catalyst (S/C) molar ratios of 1000–2000 [1]. This high TON is a key differentiator from many other chiral hydrogenation catalysts, which often require 1-5 mol% loadings (S/C 20-100).

Asymmetric Transfer Hydrogenation Catalyst Efficiency Turnover Number

Validated Application Scenarios for RuCl[(S,S)-Tsdpen](p-cymene) Based on Quantitative Evidence


Large-Scale Synthesis of Chiral Pharmaceutical Intermediates via ATH

The high TOF (500–800 h⁻¹) and high TON (S/C 1000–2000) directly support the use of RuCl[(S,S)-Tsdpen](p-cymene) in large-scale manufacturing [1]. The low catalyst loading required minimizes both the cost and the burden of metal removal from the final API, making it a preferred choice for process chemists developing robust, economical routes to chiral alcohols and amines [1].

Synthesis of Complex, Functionally Dense Chiral Building Blocks

Its unique tolerance for sensitive functional groups like nitro, azido, alkoxy, and sulfone moieties makes this catalyst indispensable for the synthesis of complex, late-stage intermediates where other reduction methods (e.g., BINAP-Ru systems) are incompatible . This capability is particularly critical in medicinal chemistry programs exploring diverse and densely functionalized chemical space .

Enantioselective Construction of Privileged Heterocyclic Scaffolds

The demonstrated ability to achieve 99% ee in the reduction of 4-chromanone highlights its value for building enantiomerically pure heterocyclic frameworks . This high stereoselectivity is essential for the synthesis of single-enantiomer drug candidates, ensuring biological activity and minimizing off-target effects, thereby avoiding costly and low-yielding chiral resolution steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for RuCl[(S,S)-Tsdpen](p-cymene)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.